what are the properties of vanadic acid
what are the properties of vanadic acid
An In-depth Technical Guide to the Properties of Vanadic Acid for Researchers and Drug Development Professionals
Vanadic acid refers not to a single, stable compound but to a range of vanadium(V) oxoacids that exist in equilibrium in aqueous solutions. The specific form is highly dependent on pH and concentration, a characteristic that underpins its complex and versatile chemistry. While the simplest formula is often written as orthovanadic acid (H₃VO₄), it readily undergoes condensation reactions to form more complex polyoxovanadates, such as decavanadic acid (H₆V₁₀O₂₈).
This complexity is central to its biological activity. Vanadate, the conjugate base of vanadic acid, is a structural and electronic analog of phosphate.[1][2][3] This similarity allows it to act as a potent inhibitor of a wide array of phosphate-metabolizing enzymes, including protein tyrosine phosphatases (PTPs) and ATPases.[4][5] This inhibitory action is the foundation for the insulin-mimetic, anti-diabetic, and potential anti-cancer properties of vanadium compounds, making vanadic acid and its derivatives subjects of intense research in medicinal chemistry and drug development.[6][7][8][9]
Chemical and Physical Properties
The fundamental properties of the two most commonly discussed forms of vanadic acid, the theoretical orthovanadic acid and the stable polyoxometalate decavanadic acid, are summarized below.
Table 1: Physicochemical Properties of Orthovanadic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | H₃VO₄ | [10][11] |
| IUPAC Name | trihydroxy(oxo)vanadium | [10] |
| Molecular Weight | 117.963 g/mol | [5][10] |
| Canonical SMILES | O--INVALID-LINK--(O)O | [10][11] |
| InChI Key | WQEVDHBJGNOKKO-UHFFFAOYSA-K | [10] |
| Structure | Tetrahedral | [1] |
| Conjugate Base | Dihydrogenvanadate (H₂VO₄⁻) |[10] |
Table 2: Physicochemical Properties of Decavanadic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | H₆V₁₀O₂₈ | [7] |
| Common Name | Decavanadic Acid | [7] |
| Structure | Cage-like arrangement of ten edge-sharing VO₆ octahedra | [7] |
| Symmetry | D₂h | [7] |
| Vanadium Oxidation State | +5 | [7] |
| Typical pH Range | ~2 to 6 | [7][12] |
| Conjugate Base | Decavanadate ([V₁₀O₂₈]⁶⁻) and its protonated forms |[7] |
Aqueous Speciation: A pH-Dependent Equilibrium
The identity of vanadium(V) species in solution is critically dependent on pH. The protonation of the tetrahedral orthovanadate ion [VO₄]³⁻ leads to a series of condensation reactions, forming various isopolyvanadates. This dynamic equilibrium is a key feature of vanadic acid chemistry.[5][13] At very low concentrations, vanadic acid (H₃VO₄) exists, but protonation of its conjugate base [H₂VO₄]⁻ preferentially yields the octahedral dioxovanadium(V) cation, [VO₂(H₂O)₄]⁺.[12]
Table 3: Predominant Vanadium(V) Species in Aqueous Solution as a Function of pH
| pH Range | Predominant Species | Color of Solution | Reference |
|---|---|---|---|
| > 13 | [VO₄]³⁻ (Orthovanadate) | Colorless | [13] |
| 9 - 12 | [V₂O₇]⁴⁻, [HV₂O₇]³⁻ (Pyrovanadates) & [V₃O₉]³⁻, [V₄O₁₂]⁴⁻ (Metavanadates) | Colorless to Pale Yellow | [13] |
| 2 - 6 | [V₁₀O₂₈]⁶⁻ and protonated forms (e.g., [H₂V₁₀O₂₈]⁴⁻) | Orange to Yellow | [7][12][13] |
| < 2 | [VO₂(H₂O)₄]⁺ (Dioxovanadium(V) cation) | Pale Yellow |[12][13] |
Caption: pH-dependent speciation of vanadate in aqueous solution.
Biochemical Activity and Modulation of Signaling Pathways
Vanadate's role as a phosphate analog is the cornerstone of its biological effects. By mimicking the trigonal bipyramidal transition state of phosphoryl transfer reactions, it potently inhibits protein tyrosine phosphatases (PTPs), such as PTP1B, which are critical negative regulators of insulin signaling.[1][6] This inhibition leads to the sustained phosphorylation of key signaling proteins, resulting in insulin-mimetic effects like enhanced glucose uptake.[6]
Furthermore, vanadium compounds have been shown to modulate multiple signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, often leading to cell cycle arrest and apoptosis.[4][14][15]
Caption: Key signaling pathways modulated by vanadate/vanadium compounds.
Experimental Protocols
Synthesis and Purification of Vanadic Acid
A common laboratory method involves the acidification of an alkali metal vanadate solution or the thermal decomposition of ammonium metavanadate. The following protocol is adapted from established chemical procedures.[16][17]
Objective: To prepare purified vanadic acid (as V₂O₅) from sodium vanadate.
Materials:
-
Sodium orthovanadate (Na₃VO₄) or sodium metavanadate (NaVO₃)
-
10% (v/v) Sulfuric Acid (H₂SO₄) or Nitric Acid (HNO₃)
-
Ammonium hydroxide (NH₄OH)
-
Ammonium chloride (NH₄Cl)
-
Deionized water
-
Litmus paper or pH meter
Protocol:
-
Dissolution: Dissolve the starting sodium vanadate salt in hot deionized water to create a concentrated solution.
-
Acidification: While boiling, slowly add 10% sulfuric or nitric acid to the vanadate solution until the solution is neutral to litmus paper. Continue adding acid dropwise until the solution is slightly acidic (pH ~2-3). A red-brown precipitate of hydrated vanadium pentoxide (vanadic acid) will form.[16][17]
-
Purification via Ammonium Metavanadate:
-
Filter the crude vanadic acid precipitate.
-
Re-dissolve the precipitate in a minimal amount of hot water by adding ammonium hydroxide until the solution is distinctly ammoniacal. This forms a solution of ammonium vanadate.[16]
-
Add a saturated solution of iron-free ammonium chloride to precipitate white or slightly yellow crystals of ammonium metavanadate (NH₄VO₃), which has low solubility under these conditions.
-
Filter the ammonium metavanadate crystals and wash with a cold, dilute solution of ammonium chloride.
-
-
Decomposition to V₂O₅:
-
Carefully dry the purified ammonium metavanadate crystals.
-
Heat the crystals in a crucible in a well-ventilated furnace or in a stream of oxygen. The temperature should be kept below red heat and below the melting point of V₂O₅ (~690°C) to avoid fusion.[16]
-
The heating is continued until all ammonia has been driven off (can be tested with moist litmus paper). The resulting product is a high-purity, brick-red to orange powder of vanadium(V) oxide, often referred to as vanadic acid anhydride.
-
Caption: Workflow for the synthesis and purification of vanadic acid (V₂O₅).
Characterization by ⁵¹V NMR Spectroscopy
⁵¹V NMR is a powerful and direct method for identifying the various vanadate species present in a solution.[7][18] The ⁵¹V nucleus is highly receptive, and its chemical shifts are very sensitive to changes in coordination, protonation state, and polymerization.[7][19]
Objective: To characterize the vanadate species in an aqueous solution at a specific pH.
Instrumentation and Parameters:
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Probe: Broadband probe tunable to the ⁵¹V frequency.
-
Reference: External VOCl₃ (0 ppm) is the standard reference.[20][21]
-
Typical Parameters:
Protocol:
-
Sample Preparation: Prepare an aqueous solution of the vanadium compound (e.g., sodium orthovanadate) at the desired concentration (e.g., 10-20 mM). Adjust the pH carefully using dilute HCl or NaOH to the target value. Use a D₂O co-solvent for the spectrometer lock if required.
-
Referencing: Prepare an external reference sample by sealing neat VOCl₃ in a capillary tube and placing it inside the NMR tube with the sample.
-
Data Acquisition: Tune and match the probe to the ⁵¹V frequency. Acquire the spectrum using the parameters outlined above. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Identify the peaks by comparing their chemical shifts to known values for different vanadate species.
Table 4: Characteristic ⁵¹V NMR Chemical Shifts for Common Vanadate Species
| Vanadate Species | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| [VO₄]³⁻ (Orthovanadate) | -541 | [18] |
| [HVO₄]²⁻ | -534 | [18] |
| [V₁₀O₂₈]⁶⁻ (Decavanadate) | -422, -502, -519 (multiple sites) | [18] |
| Protein-Bound Vanadate | -515 to -542 | [20] |
| Peroxovanadate Complexes | -595 to -1135 |[20] |
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Phosphate and Vanadate in Biological Systems: Chemical Relatives or More? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vanadic Acid [benchchem.com]
- 6. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vanadic Acid (H6V10O28)|99%|CAS 12273-60-8 [benchchem.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Developing Vanadium as an Antidiabetic or Anticancer Drug: A Clinical and Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vanadic acid | H3O4V | CID 417214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. vanadic acid - Wikidata [wikidata.org]
- 12. Vanadium - Wikipedia [en.wikipedia.org]
- 13. Vanadium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Vanadate oxidative and apoptotic effects are mediated by the MAPK-Nrf2 pathway in layer oviduct magnum epithelial cells - Metallomics (RSC Publishing) [pubs.rsc.org]
- 16. US1765870A - Preparation of vanadic acid - Google Patents [patents.google.com]
- 17. Experiment 2 [degruyterbrill.com]
- 18. Vanadium-51 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 19. (V) Vanadium NMR [chem.ch.huji.ac.il]
- 20. www1.udel.edu [www1.udel.edu]
- 21. NMR Periodic Table: Vanadium NMR [imserc.northwestern.edu]
